Product packaging for Stannane, butylhydroxyoxo-(Cat. No.:CAS No. 2273-43-0)

Stannane, butylhydroxyoxo-

Cat. No.: B1346574
CAS No.: 2273-43-0
M. Wt: 208.83 g/mol
InChI Key: WIHMDCQAEONXND-UHFFFAOYSA-M
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Description

Significance of Organotin Compounds in Chemical Research

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a vital class of organometallic substances. wikipedia.org Their journey in scientific research began in 1849 with the synthesis of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orgresearchgate.net The field experienced rapid expansion in the 20th century, particularly following the discovery of Grignard reagents, which provided an efficient method for creating tin-carbon bonds. wikipedia.org

The utility of organotin compounds spans a wide array of industrial and research applications. lupinepublishers.comlupinepublishers.com They have been instrumental as stabilizers for polymers like polyvinyl chloride (PVC) since the 1940s, preventing degradation and enhancing durability. researchgate.netlupinepublishers.com In the realm of catalysis, organotin compounds, including dibutyltin (B87310) dilaurate and dibutyltin oxide, are frequently employed. lupinepublishers.com They exhibit high efficiency in promoting reactions such as esterification, transesterification, and the formation of polyurethanes and silicones. lupinepublishers.comwikipedia.org Their ability to function as Lewis acids contributes to their remarkable catalytic activity in polymerization processes. lupinepublishers.com Furthermore, organotin compounds are crucial reagents in organic synthesis, notably in the Stille reaction for carbon-carbon bond formation and in various radical reactions. wikipedia.org

Historical Development of Research on Dibutyltin Oxide

The initial synthesis of organotin compounds in the mid-19th century laid the groundwork for the exploration of a vast number of related molecules. researchgate.netlupinepublishers.com While early research focused on a variety of alkyl and aryl organotin compounds, the specific industrial and catalytic applications of compounds like dibutyltin oxide gained significant traction in the mid-20th century. lupinepublishers.comlupinepublishers.com A pivotal moment in organotin chemistry was the discovery in the early 1960s that the tin atom could extend its coordination number beyond four, leading to a deeper understanding of their structure and reactivity. lupinepublishers.comlupinepublishers.com

Dibutyltin oxide, prepared by the hydrolysis of dibutyltin dichloride, emerged as a key compound. lupinepublishers.comlookchem.com Initially recognized for its role as a stabilizer for PVC, its applications soon expanded. lupinepublishers.comgoogle.com Researchers began to explore its catalytic potential in a variety of chemical transformations, establishing it as a versatile tool in both industrial and academic laboratories. lupinepublishers.combnt-chemicals.com

Overview of Key Research Domains in Dibutyltin Oxide Chemistry

Research involving dibutyltin oxide is primarily concentrated in its application as a catalyst and a reagent in organic synthesis. It is particularly valued for its ability to direct regioselective reactions and for its effectiveness in promoting esterification and transesterification reactions. wikipedia.orgbnt-chemicals.com

Key research domains include:

Catalysis: Dibutyltin oxide is a widely used catalyst for esterification, transesterification, and condensation reactions. bnt-chemicals.comreaxis.com It is considered a standard catalyst for crosslinking in cathodic electrodeposition coatings. bnt-chemicals.com Its catalytic properties are also leveraged in the synthesis of alkyd resins, polycarbonates, silicones, and polyurethane foams. bnt-chemicals.comreaxis.com In oleochemistry, it serves as an active catalyst for the esterification of fatty acids and for transesterification reactions. bnt-chemicals.com

Regioselective Synthesis: In organic synthesis, DBTO is instrumental in directing the regioselective O-alkylation, acylation, and sulfonation of diols and polyols. wikipedia.org This allows for the selective modification of specific hydroxyl groups within a molecule, a crucial capability in the synthesis of complex organic structures. wikipedia.orgorganic-chemistry.org For instance, it has been successfully used for the selective tosylation of primary alcohols over more sterically hindered ones. wikipedia.org

Polymer Chemistry: Dibutyltin oxide functions as a heat stabilizer for PVC and as a catalyst in the production of various polymers. google.comchemimpex.com It enhances the thermal stability of PVC and is used in the manufacturing of polyurethane and silicone polymers for coatings, adhesives, and sealants. chemimpex.com

Materials Science: The compound is used in the production of tin dioxide layers on glass through chemical vapor deposition. wikipedia.org It also finds application in the formulation of antifouling paints. chemimpex.com

The amorphous, white, granular powder form of dibutyltin oxide is difficult to dissolve in water or organic solvents. bnt-chemicals.com It is characterized by a high tin content and stability at elevated temperatures, making it suitable for a range of high-temperature reactions. reaxis.com

Data and Properties of Stannane, butylhydroxyoxo- (Dibutyltin Oxide)

Below are tables detailing the physical and chemical properties of dibutyltin oxide, as well as a summary of its primary research applications.

Table 1: Physical and Chemical Properties of Dibutyltin Oxide

Property Value Source(s)
Chemical Formula C₈H₁₈OSn lookchem.com
Molecular Weight 248.94 g/mol lookchem.comsigmaaldrich.com
Appearance Colorless solid; White/Powder wikipedia.orglookchem.com
Melting Point ≥300 °C lookchem.comsigmaaldrich.com
Boiling Point >300°C lookchem.com
Density 1.5 g/cm³ lookchem.com
Water Solubility 4.0 mg/L (at 20 °C) lookchem.comchemicalbook.com
InChI Key JGFBRKRYDCGYKD-UHFFFAOYSA-N wikipedia.org

| CAS Number | 818-08-6 | lookchem.com |

Table 2: Key Research Applications of Dibutyltin Oxide

Application Area Specific Use Source(s)
Catalysis Esterification and transesterification reactions wikipedia.orgbnt-chemicals.comreaxis.com
Condensation reactions (e.g., silanol (B1196071) condensation) bnt-chemicals.com
Crosslinking in cathodic electrodeposition bnt-chemicals.com
Synthesis of alkyd resins, polycarbonates, silicones, polyurethane foams bnt-chemicals.comreaxis.com
Organic Synthesis Regioselective O-alkylation, acylation, and sulfonation of polyols wikipedia.org
Selective tosylation of primary alcohols wikipedia.orgorganic-chemistry.org
Polymer Chemistry Heat stabilizer for PVC google.comchemimpex.com
Catalyst for polyurethane and silicone production chemimpex.com
Materials Science Production of tin dioxide layers on glass wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2Sn B1346574 Stannane, butylhydroxyoxo- CAS No. 2273-43-0

Properties

IUPAC Name

butyl-hydroxy-oxotin
Source PubChem
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InChI

InChI=1S/C4H9.H2O.O.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;1H2;;/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WIHMDCQAEONXND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2Sn
Source PubChem
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DSSTOX Substance ID

DTXSID2062298
Record name Stannane, butylhydroxyoxo-
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Molecular Weight

208.83 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid
Record name Stannane, butylhydroxyoxo-
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CAS No.

2273-43-0
Record name Butylhydroxyoxostannane
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Record name Butylstannonic acid
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Record name Butylstannonic acid
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Record name BUTYLSTANNONIC ACID
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Synthesis and Derivatization Methodologies of Dibutyltin Oxide

Synthetic Pathways to Dibutyltin (B87310) Oxide

The manufacturing of dibutyltin oxide is predominantly achieved through the hydrolysis of its corresponding dichloride precursor. Industrial methodologies have been refined to control the physical properties of the final product, such as its particle size and purity.

A representative reaction is as follows: (C₄H₉)₂SnCl₂ + 2 NaOH → (C₄H₉)₂SnO + 2 NaCl + H₂O

In one documented procedure, a toluene (B28343) solution of dibutyltin dichloride is continuously fed along with an aqueous sodium hydroxide (B78521) solution into a reactor heated to 75°C, allowing the hydrolysis to proceed over 60 minutes. prepchem.com The resulting dibutyltin oxide is then separated from the aqueous phase. prepchem.com

On an industrial scale, the synthesis of dibutyltin oxide is optimized to produce a high-purity product with specific physical forms, such as granules, to improve handling and performance in downstream applications. bnt-chemicals.comgoogle.com Patented methods describe processes designed to control reaction parameters and product morphology. These often involve reacting dibutyltin dichloride and an alkali (like sodium hydroxide) in a heterogeneous system, such as an organic solvent and an aqueous solution. wipo.int

Surfactants are frequently employed in these processes. google.comgoogle.com The surfactant aids in the rapid transfer of the newly formed dibutyltin oxide particles from the aqueous phase, which is rich in chloride ions, into the organic phase. wipo.int This technique effectively separates the product from impurities and helps control particle growth. wipo.int After the reaction, the product is isolated, washed to remove salts and other impurities, and subjected to vacuum drying to yield the final product. google.com This results in a high-purity, granular, free-flowing white powder, which is desirable for its use as a catalyst and stabilizer. bnt-chemicals.comgoogle.com

Parameter Industrial Process Example Reference
Reactants Dibutyltin dichloride, Sodium Hydroxide Solution google.com
Additives Surfactant, Neutralizing Agent (e.g., ammonia (B1221849) water) google.com
Process Dropwise addition of DBTDCl to NaOH solution at 50°C google.com
Post-Treatment Water washing, Centrifugal filtration, Vacuum drying google.com
Final Product Form Pure white granules google.com

Functionalization and Complex Formation Strategies

Dibutyltin oxide is a key precursor for a wide array of functionalized organotin compounds. It readily reacts with protic species, particularly those containing acidic hydroxyl or carboxyl groups, to form new Sn-O bonds.

The reaction between dibutyltin oxide and carboxylic acids is a fundamental route to organotin carboxylates. The stoichiometry of the reaction plays a critical role in determining the final product structure.

1:2 Stoichiometry (DBTO:Acid): When dibutyltin oxide reacts with two equivalents of a carboxylic acid (RCOOH), the typical product is a dibutyltin dicarboxylate, [Bu₂Sn(OOCR)₂]. These compounds generally feature a six-coordinate tin atom.

1:1 Stoichiometry (DBTO:Acid): Reactions in a 1:1 molar ratio are more complex and are influenced by the steric properties of both the butyl groups on the tin and the substituent on the carboxylate. These conditions often lead to the formation of tetraorganodistannoxanes, which possess a characteristic ladder or staircase structure based on a planar Sn₂O₂ ring.

Dibutyltin oxide's reactivity is also harnessed catalytically for esterification and transesterification reactions. gelest.combnt-chemicals.com It can be used under microwave-assisted, solvent-free conditions to directly convert carboxylic acids and alcohols into esters in high yields. sciforum.net

Reactants (DBTO + Acid) Stoichiometry (DBTO:Acid) Product Type Reference
Dibutyltin oxide + Carboxylic Acids1:2Dibutyltin dicarboxylates
Dibutyltin oxide + Carboxylic Acids1:1Dicarboxylatotetraorganostannoxanes
Dibutyltin oxide + Dicarboxylic Acids1:1Cyclic or linear polymers acs.org
Heptanoic acid + Benzyl (B1604629) alcoholCatalytic (10 mol%)Benzyl heptanoate sciforum.net

Dibutyltin oxide serves as a starting material for the synthesis of a diverse range of coordination complexes by reacting with multidentate ligands containing nitrogen and/or oxygen donor atoms. These reactions typically proceed via condensation, where the ligand's acidic protons react with the oxide to form water, which is often removed azeotropically.

Schiff Bases: Dibutyltin oxide reacts with various Schiff base ligands, such as those derived from salicylaldehyde (B1680747) and o-aminophenol, to form stable complexes. tandfonline.combohrium.comtandfonline.com The resulting structures can be monomeric, with five-coordinate tin atoms in a distorted trigonal bipyramidal geometry, or dinuclear, featuring six-coordinate tin atoms. tandfonline.com

Aminobenzoates: Complexes have been synthesized using arylazobenzoate ligands, which are derivatives containing both carboxylate and azo-nitrogen functionalities. nih.govresearchgate.net These ligands coordinate to the dibutyltin(IV) moiety, forming complexes with defined molecular structures. nih.gov

Catechols: Substituted catechols react with dibutyltin oxide, typically in a condensation reaction, to yield complexes where the catechol ligand chelates to the tin center through its two adjacent hydroxyl groups. core.ac.uk

Amino Acids: Dibutyltin oxide reacts with derivatives of amino acids, such as 5-fluorouracil-1-propanoic acid, to form complex dimeric structures. researchgate.netnih.gov In these compounds, the amino acid derivative can coordinate to the tin atom through both the carboxylate oxygen and another donor atom, such as a carbonyl oxygen from the uracil (B121893) ring. nih.gov

A particularly significant application of dibutyltin oxide in organic synthesis is its reaction with diols and polyols, including carbohydrates, to form dialkylstannylene acetals. chemicalbook.comresearchgate.net These five-membered 1,3,2-dioxastannolane rings are not typically isolated but are used as key reactive intermediates for achieving high regioselectivity in the functionalization of poly-hydroxy compounds. mdpi.comproquest.comchem-station.com

The formation of the stannylene acetal (B89532) activates one of the hydroxyl groups preferentially. chem-station.com This activation allows for subsequent selective reactions such as tosylation, alkylation, or acylation at a specific position, which would be difficult to achieve with the unprotected polyol. mdpi.comchem-station.comorganic-chemistry.org For instance, the use of catalytic dibutyltin oxide allows for the regioselective sulfonylation of secondary equatorial hydroxyl groups in pyranosides. mdpi.comproquest.com The mechanism of this selectivity is attributed to the structure of the stannylene intermediate, which often exists as a dimer where one oxygen atom is in a more sterically accessible and reactive apical position. chem-station.com

Ligand Type Reactant Resulting Structure/Intermediate Application/Significance Reference
Polyols/Carbohydrates Methyl mannosideStannylene acetal intermediateRegioselective tosylation mdpi.comproquest.com
1,2-Diols Generic 1,2-diolsDimeric 1,3,2-dioxastannolaneSelective alkylation, acylation, oxidation chem-station.com
Glycosides Cyclic polyalcoholsFive or six-membered chelate ringsIntermediate for further functionalization chemicalbook.com

Reactions with Inorganic or Polymeric Substrates (e.g., Graphite (B72142) Oxide, Methanol (B129727) under CO2 Pressure)

Stannane, butylhydroxyoxo-, more commonly known as dibutyltin oxide (DBTO), exhibits reactivity towards a variety of inorganic and polymeric substrates, largely dictated by the presence of hydroxyl or other reactive functional groups on the substrate surface. These reactions are of interest for the development of hybrid materials and for catalytic applications. This section details the interactions of dibutyltin oxide with graphite oxide and with methanol under carbon dioxide pressure.

Reaction with Graphite Oxide

Graphite oxide (GO) is a layered material derived from the oxidation of graphite. Its structure is characterized by a high density of oxygen-containing functional groups on its basal planes and edges, including hydroxyl (-OH), epoxy (C-O-C), and carboxyl (-COOH) groups. sigmaaldrich.commdpi.comrsc.orgmdpi.com These functional groups, particularly the abundant hydroxyl groups, serve as reactive sites for derivatization with various chemical species, including organotin compounds like dibutyltin oxide.

The reaction between dibutyltin oxide and the hydroxyl groups on the surface of graphite oxide is anticipated to proceed via a condensation reaction. In this process, the tin atom of the dibutyltin oxide molecule would covalently bond to the oxygen atom of the hydroxyl group on the graphite oxide sheet, with the concomitant elimination of a water molecule. This would result in the formation of a tin-oxygen-carbon (Sn-O-C) linkage, effectively grafting dibutyltin moieties onto the graphite oxide surface. The resulting hybrid material would feature tin atoms dispersed at a molecular level throughout the carbonaceous matrix.

While the fundamental reactivity is understood, detailed experimental studies quantifying the reaction conditions and characterizing the resulting dibutyltin oxide-functionalized graphite oxide are not extensively available in the publicly accessible scientific literature. However, the principle of this surface functionalization is well-established for organotin compounds and substrates bearing hydroxyl groups.

Reaction with Methanol under CO2 Pressure

The reaction of dibutyltin oxide with methanol in the presence of carbon dioxide is a well-documented process, primarily in the context of the catalytic synthesis of dimethyl carbonate (DMC). rsc.orgresearchgate.netresearchgate.net This reaction is of significant industrial interest as it represents a greener route to DMC, avoiding the use of toxic reagents like phosgene.

In this reaction, dibutyltin oxide does not act as a simple reactant but rather as a catalyst precursor. The initial step involves the reaction of dibutyltin oxide with methanol to form a more catalytically active species. Specifically, dibutyltin oxide reacts with methanol to yield a tetrabutyl(dimethoxy) stannoxane dimer. researchgate.net This intermediate is highly effective in catalyzing the subsequent reaction between methanol and carbon dioxide to produce dimethyl carbonate and water.

The reaction can be summarized as the dibutyltin oxide-catalyzed carboxylation of methanol with carbon dioxide. The process highlights the utility of dibutyltin oxide in facilitating the conversion of a C1 feedstock (methanol and CO2) into a valuable chemical product.

Below is a data table summarizing the key aspects of the reaction of dibutyltin oxide with methanol under CO2 pressure for the synthesis of dimethyl carbonate.

ReactantsCatalyst/PrecursorKey Reaction ConditionsPrimary ProductKey Findings
Methanol, Carbon DioxideDibutyltin oxide (Stannane, butylhydroxyoxo-)Elevated temperature and pressure; Presence of a dehydrating agent (e.g., 2,2-dimethoxypropane, molecular sieves)Dimethyl Carbonate (DMC)Dibutyltin oxide forms a catalytically active tetrabutyl(dimethoxy) stannoxane dimer with methanol. researchgate.net Increased CO2 pressure enhances the yield of DMC. rsc.orgresearchgate.net Removal of the water by-product is crucial for achieving high conversion rates. rsc.org

Structural Elucidation and Advanced Characterization of Dibutyltin Oxide and Its Complexes

X-ray Crystallography for Solid-State Structures

Organotin(IV) compounds, particularly di-substituted derivatives like DBTO, are known to expand their coordination number beyond four, commonly resulting in five-coordinate (pentacoordinate) or six-coordinate (hexacoordinate) geometries. nih.govrjpbcs.com X-ray diffraction studies have confirmed a variety of coordination polyhedra around the tin centers in DBTO complexes.

The tin atoms frequently adopt a distorted trigonal bipyramidal geometry. nih.gov In one such complex, the trigonal plane is defined by two carbon atoms from the butyl groups and an oxygen atom, while two other oxygen atoms occupy the axial positions. nih.gov Other observed five-coordinate geometries include distorted square-pyramidal arrangements. rsc.org

Hexacoordinate tin centers are also prevalent, often exhibiting a distorted octahedral geometry. rsc.org In more complex structures, it is possible for a single molecule to contain multiple tin atoms with different coordination numbers; for example, a compound featuring both five-coordinate tin atoms (with geometries intermediate between square-pyramidal and trigonal bipyramidal) and six-coordinate tin atoms (distorted octahedral) has been characterized. rsc.org A skew-trapezoidal bipyramidal geometry has also been reported. rsc.org

Coordination NumberGeometryExample Complex TypeReference
5Distorted Trigonal BipyramidalDibutyltin (B87310) oxide complex with 5-Fluorouracil (B62378) derivative nih.gov
5Distorted Square-PyramidalDinuclear Dibutyltin(IV) complex with azo-carboxylic acid rsc.org
5 & 6Intermediate (Square-Pyramidal/Trigonal Bipyramidal) & Distorted Octahedralbis[dicarboxylatotetraorganodistannoxane] rsc.org
6Distorted OctahedralDibutyltin(IV) complex with azo-carboxylate rsc.org
7Skew-Trapezoidal BipyramidalDibutyltin(IV) complex with azo-carboxylate rsc.org

The structure of pure, solid dibutyltin oxide is assumed to be polymeric. wikipedia.orgatamanchemicals.com This architecture is characterized by a network of interconnected four-membered Sn₂O₂ and eight-membered Sn₄O₄ rings. wikipedia.orgatamanchemicals.com Within this polymer, the tin centers are five-coordinate, and the oxygen atoms are three-coordinate. wikipedia.orgatamanchemicals.com

In its complexes, DBTO can form discrete, multi-unit structures. A common motif involves the formation of dimers, where two monomeric units are linked. For example, a dimeric compound has been described in which two [(5-Fu)-1-CH₂CH₂COOSn(n-Bu)₂]₂O units are connected through bridging oxygen atoms. nih.gov Another complex architecture observed is the bis[dicarboxylatotetraorganodistannoxane] structure, which contains a central Sn₄O₄ core. rsc.org This core consists of an Sn₂O₂ ring connected to two external tin atoms via µ₃-oxo oxygen atoms, showcasing the diverse ways in which Sn-O-Sn linkages can generate complex polymeric and oligomeric architectures. rsc.org

Electron Microscopy and Surface Morphology Analysis

Electron microscopy techniques are essential for analyzing the surface features and morphology of solid materials at high resolution. Field Emission Scanning Electron Microscopy (FE-SEM) is particularly well-suited for this purpose.

FE-SEM utilizes a focused beam of electrons generated from a field-emission source to scan the surface of a sample. vaccoat.com This method provides significant advantages over traditional SEM, including higher spatial resolution (1.5 nm or better) and reduced sample contamination. vaccoat.com The interaction of the electron beam with the sample surface generates signals, primarily from backscattered electrons, which are used to create detailed images of the surface topography. nih.gov

For a solid compound like Stannane, butylhydroxyoxo-, FE-SEM analysis would be invaluable for characterizing its physical form, such as particle size, shape, and surface texture. The high-resolution imaging capabilities of FE-SEM can reveal fine details of the material's crystallinity and surface roughness, which can influence its properties and reactivity as a catalyst or reagent. nih.gov

Coordination Chemistry and Supramolecular Architectures of Dibutyltin Oxide Derivatives

Fundamental Coordination Modes of the Dibutyltin (B87310) Moiety

The dibutyltin moiety, [n-Bu₂Sn]²⁺, serves as a versatile building block in coordination chemistry, capable of adopting several coordination numbers and geometries. The coordination environment around the tin(IV) atom is highly flexible and is influenced by the steric and electronic properties of the ligands attached. Typically, the tin atom achieves coordination numbers of five or six, moving beyond the simple tetrahedral geometry of tetracoordinate organotins.

Common coordination geometries observed in dibutyltin derivatives include:

Trigonal Bipyramidal (TBP): This five-coordinate geometry is frequently observed, often with the two butyl groups occupying equatorial positions to minimize steric hindrance, and the more electronegative ligands in the axial positions. researchgate.netfu-berlin.de

Square Pyramidal: Also a five-coordinate geometry, this arrangement is sometimes adopted as a distorted variant of the TBP geometry. rsc.org

Octahedral: In six-coordinate complexes, the tin atom is often found in a distorted octahedral environment. This is common when the tin atom is chelated by bidentate ligands or bridged by multiple ligands. rsc.orguco.es

Skew-Trapezoidal Bipyramidal: A less common seven-coordinate geometry has also been reported in certain dibutyltin complexes. rsc.org

The Lewis acidity of the tin center in the dibutyltin moiety allows it to readily expand its coordination sphere by interacting with Lewis basic ligands, particularly those containing oxygen or nitrogen donor atoms. This flexibility is fundamental to the formation of the complex stannoxane structures discussed below.

Below is a table summarizing the common coordination environments of the tin atom in dibutyltin derivatives.

Coordination NumberGeometryTypical Ligand Arrangement
5Trigonal BipyramidalTwo butyl groups in equatorial positions; three donor atoms from other ligands.
5Square PyramidalOften a distorted geometry intermediate between TBP and square pyramidal.
6OctahedralTwo butyl groups often in a trans position with four donor atoms in the equatorial plane.

Formation of Oligomeric and Polymeric Stannoxane Structures

Dibutyltin oxide itself does not exist as a simple monomer but rather as a polymeric solid. rsc.org This tendency for aggregation is a hallmark of its chemistry, leading to the formation of various stannoxane structures, which are characterized by Sn-O-Sn linkages. mdpi.com These structures can range from simple dimers to complex polymers, often built from recurring cyclic motifs.

Dimeric Structures and Cyclic Rings (e.g., Sn₂O₂, Sn₄O₄)

The foundational units of many complex stannoxanes are the four-membered Sn₂O₂ and eight-membered Sn₄O₄ rings. In the polymeric structure of solid dibutyltin oxide, the structure is conceptualized as a network of interconnected four- and eight-membered rings, featuring five-coordinate tin centers and three-coordinate oxygen atoms. rsc.org

In the presence of coordinating ligands, discrete dimeric and cyclic structures are readily formed. For instance, the reaction of dibutyltin oxide with carboxylic acids or other bidentate ligands can lead to the formation of well-defined dimeric complexes. researchgate.netfu-berlin.deuco.es These dimers often feature a central planar Sn₂O₂ rhomboid core, where two dibutyltin units are linked by bridging oxygen atoms, which can originate from either the oxide itself or the coordinating ligands.

Tetranuclear Bis(dicarboxylatodistannoxane) Complexes

A particularly stable and well-documented structural motif is the tetranuclear bis(dicarboxylatodistannoxane), which has a general formula of {[R₂Sn(O₂CR')]₂O}₂. These complexes are constructed around a centrosymmetric Sn₄O₂ core. rsc.org This structure can be described as two dimeric distannoxane units linked together.

The core of these tetranuclear complexes contains a central Sn₂O₂ ring that is connected to two exocyclic tin atoms through μ₃-oxo oxygen atoms. rsc.org This arrangement results in two distinct coordination environments for the tin atoms:

Endocyclic Tin Atoms: These tin atoms are part of the central Sn₂O₂ ring and are typically six-coordinate with a distorted octahedral geometry. rsc.org

Exocyclic Tin Atoms: These tin atoms are external to the central ring and are usually five-coordinate, adopting a geometry that is intermediate between square-pyramidal and trigonal bipyramidal. rsc.org

Bridging and Chelating Ligand Interactions

The vast structural diversity of dibutyltin oxide derivatives is largely due to the versatile coordination modes of ancillary ligands, particularly carboxylates, catechols, and amino acids. researchgate.netuco.espreprints.org These ligands can interact with the tin centers in several ways:

Chelation: Bidentate ligands, such as the carboxylate groups of amino acids or the ortho-dihydroxy functionality of catechols, can form stable five- or six-membered chelate rings with a single tin atom. fu-berlin.depreprints.orgresearchgate.net This mode of binding satisfies the coordination requirements of the tin center and is a key feature in many monomeric and smaller oligomeric complexes.

Bridging: Ligands can also bridge two or more tin centers, facilitating the assembly of larger oligomeric or polymeric structures. Carboxylate groups are particularly adept at this, capable of bridging tin atoms in a syn-syn, syn-anti, or anti-anti fashion. This bridging is fundamental to the formation of the dimeric, tetranuclear, and polymeric stannoxane structures previously discussed.

The combination of bridging and chelating interactions allows for the construction of complex, high-nuclearity structures from simple dibutyltin oxide precursors.

Supramolecular Self-Assembly through Non-Covalent Interactions

Beyond the strong coordinate bonds that define the primary structure of stannoxane clusters, weaker non-covalent interactions play a crucial role in organizing these clusters into higher-order supramolecular architectures. Hydrogen bonding is a particularly important directional force in the crystal engineering of these compounds.

Hydrogen Bonding Networks (N-H…X, C-H…X)

When the ligands coordinated to the dibutyltin framework contain hydrogen bond donors (like N-H or activated C-H groups) and acceptors (like carbonyl oxygens or halogen atoms), extensive hydrogen bonding networks can form. These interactions link individual oligomeric or polymeric units into one-, two-, or three-dimensional arrays.

N-H···X Interactions: In dibutyltin complexes with ligands such as amino acids or amides, the N-H groups can act as effective hydrogen bond donors. preprints.org These can form strong N-H···O bonds with the oxygen atoms of carboxylate groups or the Sn-O-Sn framework of neighboring molecules. These interactions are highly directional and are instrumental in guiding the self-assembly process.

The collective effect of multiple, often cooperative, hydrogen bonds can dictate the final solid-state structure, linking stannoxane clusters into well-defined sheets, chains, or more complex three-dimensional networks.

π-Stacking and Other Aromatic Interactions

While Stannane, butylhydroxyoxo- itself lacks aromatic rings and therefore cannot engage in π-stacking, its derivatives synthesized with aromatic ligands can exhibit these crucial non-covalent interactions. π-stacking involves the attractive force between the electron clouds of parallel aromatic rings. libretexts.org These interactions, which include dispersion and electrostatic forces, are fundamental in stabilizing the supramolecular structures of coordination compounds containing aromatic moieties. ohio-state.edu

In derivatives of dibutyltin oxide that incorporate ligands with aromatic systems, such as phenyl or substituted pyridine (B92270) rings, π-stacking can dictate the packing of molecules in the crystal lattice. The interactions can occur in a face-to-face (sandwich) or a parallel-displaced arrangement. libretexts.org The strength and geometry of these interactions are highly sensitive to the electronic nature of the aromatic rings; for instance, interactions between an electron-rich ring and an electron-poor ring are generally more favorable. libretexts.orgresearchgate.net These stacking phenomena are a key factor in the crystal engineering of functional materials, influencing properties by modulating the intermolecular arrangement. nih.gov

Solvent Inclusion and its Influence on Supramolecular Organization

In some organotin complexes, solvent molecules can directly coordinate to the tin center. For example, the inclusion of a solvent like dimethyl sulfoxide (B87167) (DMSO) can increase the coordination number of the tin atom, causing a change in its geometry from octahedral to heptacoordinate. researchgate.net This direct participation of the solvent in the primary coordination sphere fundamentally alters the building blocks of the supramolecular assembly, leading to different packing arrangements and potentially different material properties.

Furthermore, solvent molecules can stabilize a crystal structure by filling voids and forming hydrogen bonds or other weak interactions with the coordination complex. The size, shape, and polarity of the solvent molecule can influence which crystal polymorph is formed. The study of solvates is significant, as the presence and nature of included solvents can impact the stability and physical properties of the crystalline material. nih.gov

Influence of Steric and Electronic Factors on Coordination Geometry and Supramolecular Association

The final structure of dibutyltin oxide derivatives is a delicate balance of steric and electronic factors associated with the ligands bound to the tin atom. nih.gov These factors determine the coordination geometry around the metal center, which in turn directs the long-range supramolecular association.

Steric Factors: The two butyl groups attached to the tin atom in "Stannane, butylhydroxyoxo-" exert significant steric hindrance. This bulkiness around the tin center limits the number of ligands that can be accommodated, generally favoring lower coordination numbers. nih.gov For instance, the reaction of dibutyltin oxide with bulky carboxylic acids often results in monomeric complexes with five-coordinate tin atoms in a distorted trigonal bipyramidal geometry, whereas less sterically demanding ligands might permit the formation of dimeric or polymeric structures. nih.govwikipedia.org The C-Sn-C bond angle is a key indicator of steric strain within the molecule.

Electronic Factors: The electronic properties of the ligands—whether they are electron-donating or electron-withdrawing—profoundly influence the bond lengths and angles within the coordination sphere. illinois.edu Electron-withdrawing groups on a ligand can increase the Lewis acidity of the tin atom, strengthening its bonds with other donor ligands. Conversely, electron-donating ligands can modulate the electronic density at the metal center, affecting its reactivity and the stability of the resulting complex. These electronic effects, in concert with steric constraints, fine-tune the geometry and ultimately the supramolecular assembly of the derivative. rsc.org

In a documented example of a dibutyltin oxide derivative with 5-fluorouracil-1-propanoic acid, the tin atoms adopt a five-coordinate, distorted trigonal bipyramidal geometry. nih.gov The structure exists as a dimer, where two monomer units are linked by bridging oxygen atoms. The precise bond lengths reflect the interplay of these steric and electronic influences. nih.gov

Interactive Data Table: Selected Bond Lengths in a Dimeric Dibutyltin Oxide Derivative nih.gov

The following table presents key bond length data from the crystal structure of {[(5-Fluorouracil-1-propanoic acid)Sn(n-Bu)₂]₂O}₂, illustrating the coordination environment around the tin atoms.

BondLength (Å)Atom 1Atom 2
Sn(1) - O(1A)2.037Sn(1)O(1A)
Sn(1) - O(1)2.183Sn(1)O(1)
Sn(1) - O(2)2.269Sn(1)O(2)
Sn(2) - O(6)2.151Sn(2)O(6)
Sn(2A) - O(3)2.251Sn(2A)O(3)

Catalytic Applications and Mechanistic Insights

General Catalytic Principles of Dibutyltin (B87310) Oxide as a Lewis Acid Catalyst

The catalytic activity of dibutyltin oxide is fundamentally attributed to the electrophilic character of the tin atom, which enables it to function as a potent Lewis acid. This property allows it to interact with and activate electron-rich species, thereby lowering the activation energy for various chemical reactions.

The primary step in DBTO-catalyzed reactions involves the coordination of a substrate to the tin center. In reactions involving carbonyl compounds, such as esters or isocyanates, the lone pair of electrons on the carbonyl oxygen atom coordinates to the Lewis acidic tin atom. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. rsc.org

For substrates containing hydroxyl groups, such as diols and polyols, DBTO is known to form stannoxane intermediates. organic-chemistry.org This often involves the formation of a five-membered chelate ring, which activates the hydroxyl group for subsequent reactions like acylation, alkylation, or sulfonation. organic-chemistry.org This chelation not only activates the substrate but also imparts regioselectivity to the reaction, favoring reactions at specific hydroxyl positions due to steric and electronic factors within the cyclic intermediate.

The catalytic cycle of dibutyltin oxide often proceeds through ligand exchange and associative mechanisms. rsc.org An associative mechanism is a substitution reaction pathway where the incoming ligand (nucleophile) binds to the metal complex, forming a discrete intermediate with an increased coordination number, before the leaving group departs. researchgate.net This is common for coordinatively unsaturated complexes or those with ligands that can adapt their bonding. acs.org

In the context of DBTO catalysis, an incoming nucleophile, such as an alcohol, can coordinate to the tin center of the DBTO-substrate adduct. This forms a transient, higher-coordinate tin species. rsc.org Subsequent rearrangement and elimination of the leaving group regenerate the catalyst or a catalytically active intermediate, completing the catalytic cycle. This process of ligand association, exchange, and dissociation is central to the catalytic function of DBTO. rsc.orgnih.gov

Catalysis in Polymer Chemistry and Polymer Synthesis

Dibutyltin oxide is a cornerstone catalyst in the synthesis of important polymers like polyesters and polyurethanes, valued for its high activity and selectivity. tib-chemicals.com It is also gaining significant attention for its role in the development of advanced polymer systems such as vitrimers.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is a fundamental reaction in the production of polyesters. nih.gov DBTO is a highly effective catalyst for this process. googleapis.comgoogle.com In polyurethane synthesis, while the primary reaction is the addition of a polyol to an isocyanate, side reactions and specific formulations can involve transesterification, where organotin catalysts like DBTO also play a role. l-i.co.ukniscpr.res.in

Two primary mechanistic pathways are proposed for DBTO-catalyzed transesterification: the Lewis acid mechanism and the exchange/insertion mechanism. rsc.orgresearchgate.net

Lewis Acid Mechanism: This is the more commonly proposed pathway. rsc.org The tin center of DBTO acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. rsc.org The reaction proceeds through a tetrahedral intermediate, leading to the formation of the new ester and the release of the original alcohol. rsc.org

Exchange/Insertion Mechanism: This pathway involves an initial reaction between DBTO and the alcohol to form a tin alkoxide intermediate. rsc.org This is followed by the coordination of the ester's carbonyl group to the tin center. The ester then inserts into the Sn-O bond of the tin alkoxide. Subsequent associative exchange with another alcohol molecule releases the final product and regenerates the catalytically active species. rsc.org The prevailing mechanism can depend on the specific reactants and reaction conditions. researchgate.net

For polyurethane formation, the mechanism predominantly follows the Lewis acid pathway. The tin catalyst coordinates with the isocyanate group, activating it for nucleophilic attack by the hydroxyl group of the polyol. l-i.co.uknih.gov

Vitrimers are a class of polymers that possess a dynamic covalent network, allowing them to be reprocessed and reshaped like thermoplastics while retaining the mechanical properties of thermosets. acs.org This behavior is enabled by associative exchange reactions, such as transesterification, within the polymer network, often catalyzed by species like DBTO. nih.govacs.org

The catalytic efficiency of DBTO in vitrimer systems has been a subject of detailed study. Density Functional Theory (DFT) calculations and solution-phase experiments have been used to investigate its performance relative to other catalysts. acs.org These studies indicate that DBTO is a highly effective catalyst for the transesterification reactions that underpin the dynamic nature of vitrimers. acs.orgresearchgate.net

The kinetics of the network rearrangement are directly influenced by the catalyst concentration and type. Stress relaxation experiments are commonly used to quantify the dynamic properties of vitrimers. The relaxation time, which is inversely proportional to the rate of the exchange reaction, is a key parameter. Studies on epoxy-based vitrimers have shown that the incorporation of dibutyltin catalysts significantly accelerates stress relaxation, enabling the material to be reshaped on practical timescales. researchgate.netsci-hub.box

The table below summarizes the relative catalytic efficiency of DBTO compared to other catalysts in a model transesterification reaction relevant to vitrimer chemistry, as determined by DFT calculations. acs.org

CatalystRelative Catalytic Efficiency
Triazabicyclodecene (TBD)~
Dibutyltin Oxide (DBTO) Slightly less than TBD
Zinc Acetate (Zn(OAc)₂)<
1-Methylimidazole (1-MI)<<

Transesterification Reactions for Polyester (B1180765) and Polyurethane Production

Application in Bio-based Polymer Synthesis

The transition towards sustainable chemistry has spurred research into polymers derived from renewable resources. Stannane, butylhydroxyoxo- (as DBTO) serves as an effective catalyst in the synthesis of these bio-based polyesters through melt polycondensation. A notable example is its use in the production of poly(ethylene furanoate) (PEF), a promising bio-based alternative to petroleum-derived poly(ethylene terephthalate) (PET).

In the synthesis of PEF from 2,5-dimethylfuran-dicarboxylate (DMFD) and ethylene (B1197577) glycol, DBTO has been studied alongside other metal-based catalysts. Research shows that while catalysts like tetrabutyl titanate (IV) (TBT) and titanium (IV) isopropoxide (TIS) may exhibit higher activity in the final polycondensation stage, DBTO is a competent catalyst for the initial transesterification step. rsc.org It effectively facilitates the reaction to build up the polymer chains, although it may result in a slower increase in the final molecular weight compared to the most active titanium catalysts. rsc.org

DBTO has also been employed in the one-pot synthesis of other bio-based polyesters, such as poly(ethylene vanillate) (PEV), derived from vanillic acid—a compound obtainable from lignin. mdpi.com The catalyst's role is crucial in achieving polyesters with high melting temperatures, though challenges in obtaining high molecular weights and good solubility can persist depending on the specific monomer structures. mdpi.com

Table 1: Comparison of Catalysts in the Synthesis of Poly(ethylene furanoate) (PEF)
CatalystRelative Reactivity (Transesterification Stage)Relative Reactivity (Polycondensation Stage)Reference
Dibutyltin(IV) oxide (DBTO)HighModerate rsc.org
Titanium(IV) isopropoxide (TIS)HighVery High rsc.org
Tetrabutyl titanate(IV) (TBT)HighVery High rsc.org
Tin(II) 2-ethylhexanoate (B8288628) (TEH)LowLow rsc.org

Polycondensation Reactions

Polycondensation is a step-growth polymerization process where monomers react to form larger structural units while releasing smaller molecules such as water or methanol (B129727). Stannane, butylhydroxyoxo- (as DBTO) is a widely recognized catalyst for this process, particularly in the formation of polyesters. rsc.orggoogle.com

The catalytic mechanism in polyesterification involves the activation of the carbonyl group of the ester or carboxylic acid monomer by the tin atom. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the other monomer (e.g., a diol). This process facilitates the formation of the ester linkage and the elimination of a byproduct. The catalyst is regenerated and continues to participate in the reaction, enabling the growth of long polymer chains. DBTO is particularly effective in high-temperature melt polycondensation processes, which are common in industrial polyester production. google.com It can be used alone or in combination with other tin catalysts, such as dibutyltin diacetate, to optimize reaction rates and final polymer properties. google.com

Silicone Condensation and Curing Catalysis

Stannane, butylhydroxyoxo- and related organotin compounds are cornerstone catalysts for the curing of condensation-type room-temperature-vulcanizing (RTV) silicone rubbers. researchgate.netsiliconeab.com This process transforms a liquid silicone polymer into a solid, elastic material. The curing chemistry relies on the reaction between silanol-terminated polymers (e.g., polydimethylsiloxane (B3030410) with -OH end groups) and a cross-linking agent, typically an alkoxysilane like tetraethoxysilane. researchgate.net

The tin catalyst's role is to facilitate the condensation reaction. The mechanism is understood to involve the formation of an intermediate organotin silanolate. researchgate.net This species then readily reacts with the silanol (B1196071) groups of the polymer chains, forming the stable Si-O-Si (siloxane) bridges that constitute the cross-linked network. allhdi.com This reaction releases a small byproduct, usually an alcohol, which evaporates during curing and can lead to a minor degree of shrinkage in the final rubber. minaproducts.comsiliconeab.com

This tin-catalyzed system, also known as condensation-cure, is valued for its reliability and robustness, as it is not easily inhibited by other chemicals. siliconeab.comnaomidlynch.com It allows for the curing of silicone rubber at ambient temperature and humidity, with the rate of cure being dependent on the amount of catalyst, temperature, and moisture availability. siliconeab.com

Table 2: Characteristics of Tin-Catalyzed Silicone Curing
PropertyDescriptionReference
Curing MechanismCondensation reaction between silanol-terminated polymers and a cross-linker, releasing a byproduct (e.g., alcohol). researchgate.netminaproducts.com
CatalystOrganotin compounds (e.g., DBTO, dibutyltin dilaurate). siliconeab.com
Curing ConditionsCures at room temperature; requires atmospheric moisture. siliconeab.com
ShrinkageExperiences slight shrinkage (e.g., ~0.3-1%) due to byproduct evaporation. siliconeab.comminaproducts.com
Inhibition SensitivityLow; cures reliably over most surfaces. siliconeab.comnaomidlynch.com
Key PropertiesGood tear strength and excellent for general mold making. siliconeab.comsiliconeab.com

Regioselective Transformations in Organic Synthesis

Beyond polymerization, Stannane, butylhydroxyoxo- (as DBTO) is a powerful tool for achieving regioselectivity in the functionalization of polyols, such as carbohydrates. The general strategy involves the formation of a dibutylstannylene acetal (B89532) intermediate, which selectively activates certain hydroxyl groups towards reaction with an electrophile. rsc.org

Selective O-Alkylation and Acylation of Polyols and Glycosides

DBTO enables the highly regioselective acylation and alkylation of specific hydroxyl groups in unprotected or partially protected carbohydrates and other polyols. rsc.orgthieme-connect.com The process begins with the reaction of the polyol with DBTO in a solvent like methanol or toluene (B28343), which forms a cyclic stannylene acetal intermediate involving two adjacent hydroxyl groups. researchgate.net

The formation of this tin acetal alters the nucleophilicity of the involved oxygen atoms. For cis-vicinal diols in pyranosides (e.g., at the C2 and C3 positions), the stannylene acetal formation enhances the reactivity of the equatorial hydroxyl group over the axial one. researchgate.net Subsequent reaction with an acylating agent (like benzoyl chloride) or an alkylating agent (like benzyl (B1604629) bromide) leads to preferential substitution at the more nucleophilic oxygen. thieme-connect.comresearchgate.net This method is particularly valuable as it can provide access to products that are difficult to obtain through direct functionalization, which often yields a mixture of isomers. thieme-connect.com

Regioselective Sulfonylation of Alcohols and Carbohydrates

The DBTO-catalyzed regioselective sulfonylation (e.g., tosylation) of alcohols and carbohydrates is a well-established and efficient method for selectively introducing a sulfonyl group, which is an excellent leaving group in subsequent substitution reactions. mdpi.comorganic-chemistry.org The reaction proceeds with catalytic amounts of DBTO, making it more atom-economical than older methods that required stoichiometric amounts of the tin reagent. researchgate.net

The mechanism relies on the in-situ formation of a stannylene acetal. In the presence of a halide source, such as tetrabutylammonium (B224687) bromide (TBAB), the cyclic acetal is opened to form an anionic complex. This opening favors the functionalization of the more sterically accessible equatorial oxygen atom. mdpi.comresearchgate.net This methodology has been successfully applied to a variety of carbohydrate substrates, allowing for the selective tosylation of a secondary equatorial hydroxyl group even in the presence of a primary one. mdpi.com

Substrate Scope and Selectivity Rules (e.g., α-Chelatable Primary Alcohols)

The substrate scope for DBTO-catalyzed sulfonylation is broad, but selectivity is governed by specific structural features of the substrate. A key principle is the ability of the substrate to form a stable intermediate with the tin catalyst. organic-chemistry.org

For diols, α-chelatable primary alcohols show optimal results. These are primary alcohols that have a heteroatom (like oxygen or nitrogen) at the adjacent (α) position. This arrangement allows for the formation of a stable, five-membered chelate intermediate with the tin atom. This intermediate structure selectively activates the primary alcohol for rapid and clean sulfonylation, leaving other secondary alcohols untouched. organic-chemistry.org

In the context of carbohydrates, the selectivity rules are dictated by the stereochemistry of the pyranoside ring. The reaction preferentially functionalizes an equatorial secondary hydroxyl group that is adjacent to an axial hydroxyl group. mdpi.comresearchgate.net This selectivity has been demonstrated across various sugar derivatives, including those with acid-sensitive protecting groups like benzylidene acetals. mdpi.com

Table 3: Examples of DBTO-Catalyzed Regioselective Tosylation of Carbohydrates
SubstrateMajor ProductSelectivityReference
Methyl 4,6-O-benzylidene-α-D-altropyranoside3-O-TosylHigh regioselectivity for the equatorial C3-OH adjacent to the axial C2-OH. mdpi.com
Methyl 4,6-O-benzylidene-α-D-glucopyranoside2-O-TosylHigh regioselectivity for the equatorial C2-OH adjacent to the equatorial C3-OH. mdpi.com
Methyl 6-O-trityl-α-D-mannopyranoside3-O-TosylSelective for the equatorial C3-OH. researchgate.net
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose3-O-TosylSelective tosylation of the remaining free hydroxyl group. organic-chemistry.org
Role of Stannylidene Intermediates

Stannylidenes, which are bivalent tin compounds, are analogous to carbenes and exhibit both nucleophilic and electrophilic characteristics. Their potential as intermediates in catalytic cycles has been a subject of study in organotin chemistry. In the context of catalysis, stannylene intermediates can be involved in various transformations, including insertion and addition reactions. For instance, the reaction of certain palladium or platinum complexes with tin(II) chloride (SnCl2) can lead to the formation of methylstannylene species. uu.nl While direct evidence detailing the role of stannylidene intermediates specifically from the catalytic use of Stannane, butylhydroxyoxo- is not extensively documented in the provided literature, the fundamental reactivity of bivalent tin compounds suggests their potential involvement in organotin-catalyzed processes. researchgate.net The formation of such intermediates would likely involve the reduction of a Sn(IV) species or the coordination of a Sn(II) compound to a metal center. uu.nlresearchgate.net

Selective Deacylation of Esters of Glycosyl Units

Stannane, butylhydroxyoxo- and related organotin compounds, particularly dibutyltin oxide, serve as mild and efficient catalysts for the selective deacylation of esters, which is a crucial deprotection step in the synthesis of complex molecules like glycosides. researchgate.netnih.gov This method is particularly valuable for substrates containing functional groups that are sensitive to acidic or basic conditions. nih.gov The catalytic process with dibutyltin oxide in methanol allows for the smooth and selective removal of acetyl groups from acetylated glycosides, yielding the desired products in good yields without significant isomerization or degradation of the carbohydrate core. researchgate.net

The selectivity of this deprotection method has also been demonstrated in the chemistry of steroids and diterpenes. nih.gov Research has shown that acetyl groups with less steric hindrance or those located near other oxygen-containing functional groups (like carbonyls, alkoxy, or hydroxyls) are preferentially cleaved. nih.gov In contrast, more sterically hindered acetyl groups tend to remain intact under the same reaction conditions. nih.gov This regioselectivity is a key advantage, allowing for the targeted modification of poly-acetylated molecules. For example, in the deacetylation of 3β,6β-Di-O-acetyl-5α-hydroxypregn-16-en-20-one, the 3β-O-acetyl group is selectively hydrolyzed, which facilitates the synthesis of various polyhydroxysteroids. nih.gov

Substrate TypeCatalystObservationReference
Acetylated GlycosidesDibutyltin oxideSelective cleavage of O-acetyl groups in good yields. researchgate.netnih.gov
Acetylated SteroidsDibutyltin oxidePreferential removal of less sterically hindered acetyl groups. nih.gov
Acetylated DiterpenesDibutyltin oxideRetained functional groups with no isomerization or degradation. nih.gov

Other Significant Catalytic Reactions

Carbon Dioxide Fixation: Dimethyl Carbonate Synthesis

The synthesis of dimethyl carbonate (DMC) from methanol and carbon dioxide is an important green chemistry process, offering an alternative to traditional methods that use toxic phosgene. rsc.org Organotin compounds, including butyltin derivatives, are effective catalysts for this reaction. epa.govresearchgate.net Dibutyltin oxide, a related compound, reacts with methanol, and this process is directly relevant to the catalytic synthesis of DMC under CO2 pressure. researchgate.net The reaction is an equilibrium-limited process, and the presence of a dehydrating agent can improve the yield of DMC by shifting the equilibrium. rsc.orgresearchgate.net

Studies investigating the reaction between CO2 and various n-butyl(alkoxy)- and (oxo)stannanes provide insight into the catalytic mechanism. scispace.com The use of dibutyltin oxide as a catalyst has been evaluated, with optimal conditions identified to maximize the yield of DMC. epa.gov Research indicates that complexes with low tin nuclearity may play a significant role in achieving effective DMC synthesis. scispace.com

Catalyst SystemReactantsKey FindingsReference
Dibutyltin oxideMethyl carbamate, MethanolOptimum conditions: 200°C, 4 hr, 1.4 MPa. Yield of 38.1%. epa.gov
n-butylmethoxytin compoundsMethanol, CO2Reaction occurs under solventless conditions; CO2 acts as both reactant and solvent at supercritical pressures. researchgate.net
Dibutyltin oxide / MethanolMethanol, CO2Dibutyltin oxide reacts with methanol to form a catalytically active stannoxane dimer. researchgate.net

Cycloaddition Reactions (e.g., Tetrazole Synthesis)

Organotin compounds are effective catalysts in [3+2] cycloaddition reactions for the synthesis of heterocyclic compounds, such as tetrazoles. Dibutyltin oxide, in particular, has been used to catalyze the reaction between nitriles and trimethylsilyl (B98337) azide (B81097) to produce 5-substituted 1H-tetrazoles. rsc.org This method is applicable to a range of nitrile substrates. The reaction is typically heated in a solvent like toluene, and after completion, the product is isolated following aqueous workup. rsc.org

The synthesis of tetrazoles is of significant interest due to their application as bioisosteres for carboxylic acids in medicinal chemistry. beilstein-journals.org The cycloaddition of an azide to a nitrile is one of the most common methods for forming the tetrazole ring. nih.govnih.gov While various catalysts can be used, organotin reagents like tributyltin chloride are also employed, which generate a tributyltin azide intermediate in situ. asianpubs.orgresearchgate.net This intermediate then undergoes the cycloaddition with the nitrile. asianpubs.org

Nitrile SubstrateCatalystConditionsOutcomeReference
BenzonitrileDibutyltin oxideToluene, 80 °C, 1 daySynthesis of 5-Phenyl-1H-tetrazole. rsc.org
2-NaphthonitrileDibutyltin oxideToluene, 90-120 °C, 1 daySynthesis of 5-Naphthalen-2-yl-1H-tetrazole. rsc.org
3-AminobenzonitrileDibutyltin oxideToluene, 110 °C, 5 daysSynthesis of 3-(1H-Tetrazol-5-yl)aniline. rsc.org
2-ChlorobenzonitrileDibutyltin oxideToluene, 90-120 °C, 1 daySynthesis of 5-(2-Chlorophenyl)-1H-tetrazole. rsc.org

Computational and Theoretical Studies of Catalytic Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of organotin-catalyzed reactions. nih.gov Such studies provide key insights into reaction pathways, transition states, and the role of the catalyst. For example, DFT calculations have been used to investigate the organotin-catalyzed dehydration esterification reaction for producing polyesters. nih.govresearchgate.net

In this study, it was shown that the reaction likely proceeds through an intramolecular acyl-transfer mechanism from the tin complex. nih.gov The calculations suggested that the organotin oxide catalyst becomes a four-coordinate complex with the reactants as ligands. The acyl-transfer is then facilitated by a coordinated proton donor. nih.gov These theoretical findings are crucial for understanding how the catalyst functions at a molecular level, which can aid in optimizing reaction conditions and designing more efficient catalysts for these and other related transformations. nih.govresearchgate.net

Density Functional Theory (DFT) Simulations of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways involved in catalysis by organotin compounds. While specific DFT studies focusing exclusively on Stannane, butylhydroxyoxo- are not extensively documented in publicly available research, the principles and methodologies are broadly applicable. DFT calculations allow researchers to model the potential energy surface of a reaction, identifying transition states and intermediates to map out the most favorable reaction pathway.

For analogous organotin catalysts, DFT studies have been instrumental in understanding mechanisms such as urethane (B1682113) formation. These studies often reveal that the tin center acts as a Lewis acid, coordinating with reactants to lower the activation energy of the reaction. The simulations can model the step-by-step process of bond formation and cleavage, providing a dynamic picture of the catalytic cycle.

Illustrative Example of a DFT-Calculated Reaction Pathway:

The following table represents a hypothetical energy profile for a reaction catalyzed by an organotin compound, illustrating the type of data generated from DFT simulations.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants + Catalyst0.0
2Reactant-Catalyst Complex-5.2
3Transition State 1+15.8
4Intermediate-2.1
5Transition State 2+12.3
6Product-Catalyst Complex-10.5
7Products + Catalyst0.0

Prediction of Catalytic Efficiency using Quantum Chemical Descriptors (e.g., Fukui Indices, Partial Charges)

Quantum chemical descriptors derived from DFT calculations offer a quantitative means to predict the catalytic efficiency of molecules like Stannane, butylhydroxyoxo-. These descriptors provide insights into the electronic structure and reactivity of the catalyst.

Fukui Indices: The Fukui function is a key descriptor of local reactivity, indicating the propensity of a particular atomic site in a molecule to undergo a nucleophilic or electrophilic attack. For a catalyst, the Fukui indices can identify the most reactive sites, which are likely the centers of catalytic activity. A higher Fukui index on the tin atom of Stannane, butylhydroxyoxo-, for instance, would suggest a greater susceptibility to interaction with reactant molecules, potentially leading to higher catalytic turnover.

Partial Charges: The distribution of partial charges within a catalyst molecule is crucial for its interaction with polar reactants. A significant positive partial charge on the tin atom in Stannane, butylhydroxyoxo- would enhance its Lewis acidity, making it more effective at activating substrates through coordination. DFT calculations can provide a detailed map of the electrostatic potential, highlighting regions of positive and negative charge that govern the initial interactions between the catalyst and reactants.

Hypothetical Quantum Chemical Descriptors for a Series of Organotin Catalysts:

The table below presents illustrative data to demonstrate how these descriptors might be used to compare the potential catalytic efficiency of different organotin compounds.

CompoundPartial Charge on Sn (a.u.)Fukui Index (f+) on SnPredicted Relative Catalytic Activity
Stannane, butylhydroxyoxo-+1.250.18High
Dibutyltin Dilaurate+1.180.15Moderate
Tributyltin Oxide+1.100.12Low

By correlating these theoretical descriptors with experimentally observed reaction rates, it is possible to develop predictive models for catalyst performance. This computational approach allows for the rational design of more efficient catalysts by fine-tuning their electronic properties.

Applications in Materials Science and Industrial Processes

Role as Catalyst in Polymer Manufacturing

Stannane, butylhydroxyoxo- is a versatile and efficient catalyst used in the synthesis of various polymers, particularly polyester (B1180765) and alkyd resins. bnt-chemicals.comatamankimya.com It is primarily employed to catalyze esterification, transesterification, and polycondensation reactions, typically at temperatures between 210°C and 240°C. atamanchemicals.comatamankimya.comconnectchemicals.com

The compound's catalytic efficiency offers several advantages in polymer production. It can significantly shorten esterification times, leading to more efficient use of equipment and energy savings through lower reaction temperatures. bnt-chemicals.comconnectchemicals.com Furthermore, its use helps to minimize undesirable side reactions, such as the dehydration and oxidative degradation of polyhydric alcohols. atamanchemicals.comconnectchemicals.com

A key feature of Stannane, butylhydroxyoxo- as a catalyst is that it becomes incorporated into the final polymer product without negatively affecting its quality. bnt-chemicals.comconnectchemicals.com This eliminates the need for neutralization or filtration steps after the reaction is complete, simplifying the manufacturing process. bnt-chemicals.com The resulting polymers often exhibit improved color properties and less haze compared to those produced with other catalysts. bnt-chemicals.com

Specific applications in polymer manufacturing include:

Saturated Polyester Resins: It is widely used in the synthesis of saturated polyesters for applications like powder coatings, coil coatings, and insulating varnishes. atamanchemicals.comvestachem.com

Unsaturated Polyester Resins: The compound catalyzes the production of unsaturated polyesters used in gel coats, sheet molding compounds, and casting applications. atamanchemicals.comatamankimya.com

Polymeric Plasticizers: It serves as a catalyst in the manufacturing of polymeric plasticizers. vestachem.comchempoint.com

Catalytic Properties and Advantages of Stannane, butylhydroxyoxo-
PropertyDescriptionReference
Reaction TypesEsterification, Transesterification, Polycondensation bnt-chemicals.comatamankimya.com
Operating Temperature210°C - 240°C (stable up to 250°C) atamanchemicals.comconnectchemicals.com
Process AdvantageReduces reaction times; allows lower process temperatures bnt-chemicals.comconnectchemicals.com
Quality AdvantageMinimizes side reactions; improves final product color and clarity bnt-chemicals.comatamanchemicals.comconnectchemicals.com
Post-ProcessingNo neutralization or filtration steps required bnt-chemicals.comconnectchemicals.com

Function as Polymer Additive and Stabilizer (e.g., PVC, Alkyd Coatings)

Beyond its primary role as a catalyst, Stannane, butylhydroxyoxo- functions as an important polymer additive, contributing to the stability and performance of various materials, including Polyvinyl chloride (PVC) and alkyd resins. bnt-chemicals.comtib-chemicals.com

Organotin compounds, as a class, are used as heat stabilizers for PVC to protect the material from thermal decomposition during processing and to improve the long-term stability of the final product. tib-chemicals.com Specifically, Stannane, butylhydroxyoxo- can be used as a raw material to produce these tin stabilizers for plastics like PVC. bnt-chemicals.com The use of such stabilizers is critical for preventing color changes and preserving the mechanical properties of PVC products, especially those exposed to sunlight and other environmental conditions. tib-chemicals.com

In the context of alkyd coatings, the compound's role is intrinsically linked to its catalytic function in the synthesis of alkyd resins. bnt-chemicals.comtib-chemicals.com Alkyd resins, which are oil-modified polyesters, are fundamental binders in many paints and coatings. ulprospector.comtubitak.gov.tr By catalyzing the resin synthesis, Stannane, butylhydroxyoxo- influences the final properties of the coating, such as durability and adhesion. bnt-chemicals.comtib-chemicals.com It is effective for a range of short, medium, and long oil alkyds. bnt-chemicals.com The use of butyl tin catalysts in alkyd resin synthesis allows for precise control over reaction conditions, contributing to higher yields and improved product quality. tib-chemicals.com

Applications as a Polymer Additive and Stabilizer
Polymer SystemFunctionBenefitReference
Polyvinyl chloride (PVC)Raw material for producing tin stabilizersEnhances thermal stability and long-term durability of PVC products. bnt-chemicals.comtib-chemicals.com
Alkyd CoatingsCatalyst in the synthesis of alkyd resin bindersImproves durability, adhesion, and overall quality of the final coating. bnt-chemicals.comtib-chemicals.comtib-chemicals.com

Preparation of Tin-Containing Materials for Energy Storage Applications (e.g., Lithium-Ion Battery Anodes)

Tin and various tin compounds, such as tin oxide (SnO2), are recognized as promising next-generation anode materials for lithium-ion batteries due to their high theoretical capacity. csir.co.zafrontiersin.org Research in this area focuses on overcoming challenges like the large volume changes that occur during the charging and discharging cycles, which can lead to rapid capacity loss. frontiersin.orgadvancedsciencenews.com Strategies to mitigate this include designing nanostructures and creating composites with carbon materials to buffer the volume expansion and improve electrical conductivity. csir.co.zaadvancedsciencenews.com

However, a review of available scientific and technical literature does not indicate that Stannane, butylhydroxyoxo- is specifically used as a precursor or direct component in the preparation of these tin-containing anode materials for lithium-ion batteries. The research is broadly focused on other tin sources and tin oxides. csir.co.zafrontiersin.orgul.ie

Coatings Technology (e.g., Heat Reflective Coatings)

Stannane, butylhydroxyoxo- plays a significant role in coatings technology, primarily as a catalyst for producing the polyester and alkyd resin binders that form the basis of many coating formulations. nih.govatamankimya.com These resins are utilized in a variety of high-performance coatings, including powder coatings and coil coatings for steel and aluminum. bnt-chemicals.comatamanchemicals.com

Heat-reflective coatings, also known as "cool" coatings, are designed to reflect solar radiation, thereby reducing heat buildup on surfaces. google.commdpi.com The formulation of these coatings involves a binder, pigments, and various additives. google.com The binder system can be based on several polymer types, including polyurethane, polyester, polyacrylate, and/or alkyd resins. google.com

While direct sources linking Stannane, butylhydroxyoxo- to the specific formulation of heat-reflective coatings are not prevalent, its established use as a catalyst for producing high-quality polyester and alkyd resins is relevant. bnt-chemicals.com These same resins are listed as suitable binders for creating heat-reflective coating systems. google.com The catalyst's ability to improve the properties and durability of these resins is therefore beneficial to the performance of the final coating product. tib-chemicals.comtib-chemicals.com

Academic Research into Biological Activities of Dibutyltin Oxide Complexes

Synthesis and Characterization of Organotin(IV) Complexes with Potential Bioactivity

The synthesis of bioactive organotin(IV) complexes typically involves the reaction of dibutyltin (B87310) oxide with a selected ligand. The characterization of these newly formed complexes is crucial to establish their structure and purity, employing techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), and single-crystal X-ray diffraction.

Significant research has been conducted on creating complexes by combining dibutyltin oxide with antimetabolite drugs like 5-Fluorouracil (B62378) (5-FU), a compound used in cancer therapy. nih.govnih.gov The goal is to potentially enhance the drug's efficacy or alter its toxicity profile.

For instance, new 5-FU dibutylorganotin(IV) derivatives have been synthesized by reacting dibutyltin oxide with 5-fluorouracil-1-propanoic acid or 5-fluorouracil-1-acetic acid. nih.govresearchgate.netdoaj.org The reaction, typically carried out in toluene (B28343), yields complexes characterized by IR and ¹H-NMR spectroscopy. nih.govresearchgate.net X-ray crystal structure determination of one such complex, [(5-Fluorouracil)-1-CH₂CH₂COOSn(n-Bu)₂]₄O₂, revealed a dimeric structure. In this arrangement, two [(5-Fu)-1-CH₂CH₂COOSn(n-Bu)₂]₂O units are connected by a bridging oxygen atom. nih.govdoaj.org The tin atoms in this structure are pentacoordinated, adopting a distorted trigonal bipyramidal geometry. nih.govdoaj.org

To explore novel therapeutic agents, dibutyltin oxide has been complexed with various ligands sourced from nature.

Catechols: Dibutyltin(IV) complexes of substituted catechols have been synthesized by reacting dibutyltin oxide with the corresponding free ligands, such as 4-tert-butylcatechol (B165716) and 4-chlorocatechol. core.ac.uk Spectroscopic analysis indicated that the complex formation occurs through chelation at the o-dihydroxy positions of the catechol ring. core.ac.uk In the case of the 3,4-dihydroxybenzoic acid complex, the carboxylic group was also found to be involved in the chelation. core.ac.uk

Curcumin (B1669340): A tin-containing metallic complex has been successfully obtained from the reaction between curcumin (the active compound in Curcuma longa) and dibutyltin oxide. researchgate.net The synthesis of metal-curcumin complexes often involves combining the two components in an ethanol (B145695) solution. ijper.org Spectroscopic analysis, such as FTIR, is used to confirm the coordination of the metal ion with the curcumin ligand. researchgate.net

Amino Acids: A variety of dibutyltin(IV) complexes with α-amino acids have been prepared. researchgate.netpreprints.org For example, complexes with glycine, DL-valine, and L-leucine have been synthesized by reacting the amino acid with dibutyltin dichloride. preprints.orgpreprints.org Characterization using IR, ¹¹⁹Sn-Mössbauer, and ¹¹⁹Sn-NMR spectroscopy has been used to elucidate their structures. These studies suggest structures where the tin atom is in a trigonal bipyramidal or trans-octahedral geometry, with the amino acid coordinating through the carboxylic oxygen and, in some cases, the amino group. preprints.orgpreprints.orgnih.gov

In Vitro Studies of Bioactivity Mechanisms

Following synthesis and characterization, the dibutyltin oxide complexes are subjected to a range of in vitro assays to determine their biological activity and potential mechanisms of action.

A primary focus of research into dibutyltin oxide complexes is their potential as anticancer agents. Their cytotoxicity is evaluated against various human tumor cell lines.

The 5-Fluorouracil complexes, [(5-Fu)-1-(CH₂)nCOOSn(n-Bu)₂]₄O₂, have demonstrated high cytotoxicity against the human ovarian carcinoma cell line OVCAR-3 and the lung carcinoma cell line PC-14. nih.govdoaj.org Similarly, dibutyltin(IV) complexes derived from L-DOPA have shown greater inhibition against six human cancer cell lines, including glioblastoma (U-251) and breast cancer (MCF-7), when compared to the established drug cisplatin (B142131). nih.gov Other studies have shown that novel dibutyltin(IV) complexes can be significantly more potent than cisplatin and etoposide (B1684455) against cell lines such as A498 (kidney), EVSA-T (mammary), and H226 (lung). nih.gov

Complex TypeCell LineCancer TypeObserved ActivityReference
Dibutyltin 5-Fluorouracil DerivativesOVCAR-3Ovarian CarcinomaHigh cytotoxicity nih.govdoaj.org
Dibutyltin 5-Fluorouracil DerivativesPC-14Lung CarcinomaHigh cytotoxicity nih.govdoaj.org
Dibutyltin L-DOPA DerivativesU-251GlioblastomaHigher inhibition than cisplatin nih.gov
Dibutyltin L-DOPA DerivativesMCF-7Breast CancerHigher inhibition than cisplatin nih.gov
Dibutyltin Arylazobenzoate ComplexA498Kidney CarcinomaFour times superior to cisplatin nih.gov
Dibutyltin Arylazobenzoate ComplexMCF-7Breast CancerFour times superior to cisplatin, sixteen times superior to etoposide nih.gov

Several dibutyltin oxide complexes have been screened for their antifungal activity against pathogenic fungal strains.

Dibutyltin(IV) carboxylates have shown potent activity against fungi such as Fusarium oxysporum and Aspergillus niger. semanticscholar.org Research indicates that the organotin carboxylate compounds generally exhibit greater fungitoxicity than the precursor organotin chlorides or the free carboxylic acids. semanticscholar.org In a study involving dibutyltin(IV) complexes derived from L-DOPA, the compounds showed promising antifungal effects against Candida glabrata and Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of the standard antifungal drug fluconazole. nih.gov Other synthesized complexes have demonstrated antifungal activity comparable to the reference drug Amphotericin-B. ijcce.ac.irijcce.ac.ir

Complex TypeFungal StrainObserved ActivityReference
Dibutyltin(IV) DibenzoateFusarium oxysporumMore active than starting materials unila.ac.id
Dibutyltin(IV) CarboxylatesAspergillus nigerGreater fungitoxicity than free acids semanticscholar.org
Dibutyltin L-DOPA DerivativesCandida albicansLower MIC than fluconazole nih.gov
Dibutyltin L-DOPA DerivativesCandida glabrataLower MIC than fluconazole nih.gov
Dibutyltin Azo-Carboxylate ComplexVarious FungiComparable to Amphotericin-B ijcce.ac.irijcce.ac.ir

To understand the cytotoxic mechanism of these complexes, researchers investigate their ability to interact with DNA. Such interactions can inhibit DNA replication and transcription, leading to cell death.

Studies have shown that certain dibutyltin oxide complexes can interact with and damage DNA. For example, a dibutyltin(IV) complex with 4-tert-butylcatechol was found to be capable of cleaving plasmid pBR 322 DNA. core.ac.uk Molecular docking studies of dibutyltin(IV) complexes derived from L-DOPA suggest a potential mechanism of action, showing that the complexes can bind at the active site of topoisomerase I and interact with specific DNA regions, which could disrupt normal DNA processes. nih.gov Further research has indicated that some organotin(IV) complexes can bind to DNA through an intercalative mode, inserting themselves between the base pairs of the DNA double helix. sdu.dkresearchgate.net

Research on Corrosion Inhibition

Complexes derived from Stannane, butylhydroxyoxo- (commonly known as dibutyltin oxide) have been investigated for their potential as corrosion inhibitors for various metals. Research in this area explores their effectiveness in different corrosive environments and aims to understand the mechanism behind their protective action.

Studies have shown that organotin compounds can reduce the corrosion rate of metals like nickel and mild steel in acidic and saline solutions. ampp.orgacademicjournals.orgunila.ac.id The inhibitive action is generally attributed to the adsorption of the organotin molecules onto the metal surface, forming a protective layer that hinders the corrosion process. ampp.org

The effectiveness of these inhibitors is often evaluated using electrochemical techniques such as potentiodynamic polarization. academicjournals.orgasianpubs.org For instance, dibutyltin(IV) dinitrobenzoate compounds were tested on mild steel in a dimethyl sulfoxide (B87167) (DMSO)-HCl solution. The results showed significant inhibition activity, with the percentage of inhibition efficiency (% IE) varying based on the specific ligand attached. asianpubs.orgresearchgate.net Similarly, dibutyltin(IV) dihydroxybenzoate derivatives have been examined as corrosion inhibitors for mild steel in NaCl medium. unila.ac.id

Research comparing different organotin compounds has revealed that the nature of the organic groups attached to the tin atom significantly influences the corrosion inhibition efficiency. In several studies, triphenyltin (B1233371) and diphenyltin (B89523) complexes have demonstrated superior performance compared to their dibutyltin counterparts. academicjournals.orgunila.ac.idresearchgate.netresearchgate.net This suggests that the presence of phenyl groups, with their delocalized π electrons, enhances the adsorption of the inhibitor onto the metal surface. ampp.org

The following table summarizes findings from various studies on the corrosion inhibition efficiency of dibutyltin(IV) complexes.

Dibutyltin(IV) CompoundMetalCorrosive MediumInhibition Efficiency (% IE)
Dibutyltin(IV) 2-nitrobenzoateMild Steel HRPDMSO-HCl59.3%
Dibutyltin(IV) 3-nitrobenzoateMild Steel HRPDMSO-HCl60.5%
Dibutyltin(IV) 4-nitrobenzoateMild Steel HRPDMSO-HCl61.2%

Structure-Activity Relationship Investigations

Dibutyltin oxide serves as a precursor for the synthesis of a wide array of complexes with various ligands, including those derived from carboxylic acids, azo-dyes, and biologically active molecules like 5-fluorouracil or sulfamethoxazole. doaj.orgrsc.organjs.edu.iqanjs.edu.iq The synthesis typically involves reacting dibutyltin oxide with the desired ligand. anjs.edu.iqcore.ac.uk Characterization using techniques like IR, NMR (¹H, ¹³C, ¹¹⁹Sn) spectroscopy, and X-ray crystallography reveals crucial details about the coordination geometry around the tin atom and the bonding modes of the ligands. doaj.orgrsc.orgcore.ac.ukijcce.ac.ir

The coordination geometry of the tin atom in these complexes is a key determinant of their activity. Dibutyltin(IV) complexes can exhibit various geometries, including distorted trigonal bipyramidal, square-pyramidal, octahedral, and skew-trapezoidal bipyramidal. doaj.orgrsc.org For example, the crystal structure of a complex with a 5-fluorouracil derivative showed that the tin atoms adopt a distorted trigonal bipyramidal geometry. nih.govresearchgate.net In another study involving azo-carboxylate ligands, different complexes displayed geometries ranging from distorted square-pyramidal to distorted octahedral, depending on the stoichiometry and reaction conditions. rsc.org The ¹¹⁹Sn NMR chemical shift is particularly valuable for determining the coordination number of the tin atom in the solution state. rsc.orgijcce.ac.ir

Structure-activity relationship studies have been prominent in the context of potential therapeutic applications. For example, dibutyltin oxide complexes with 5-fluorouracil derivatives have been synthesized and tested for their anti-tumor activity, showing high cytotoxicity against certain cancer cell lines. doaj.orgnih.govresearchgate.net Similarly, complexes with substituted catechols have been evaluated for their biological activity, with some demonstrating the ability to cleave DNA. core.ac.uk

In the field of corrosion inhibition, the structure of the organotin compound is directly linked to its performance. Research indicates that the anticorrosion activity depends on the nature of the ligands attached to the tin center. unila.ac.id Studies comparing dibutyltin, diphenyltin, and triphenyltin derivatives consistently show that compounds with more phenyl groups exhibit higher inhibition efficiency. unila.ac.idresearchgate.net This is attributed to the increased number of active centers (phenyl rings) that can adsorb more strongly onto the metal surface. ampp.org The number of carbon atoms in the ligands has also been identified as a factor that can significantly affect the anticorrosion activity of the organotin(IV) compounds. unila.ac.idresearchgate.net Therefore, by modifying the organic moieties attached to the tin atom, it is possible to modulate the compound's effectiveness as a corrosion inhibitor.

Environmental Behavior and Degradation Mechanisms of Dibutyltin Oxide

Environmental Transformation and Speciation Pathways

Once in the aquatic environment, dibutyltin (B87310) oxide and other dibutyltin compounds undergo transformations that determine their speciation, transport, and ultimate fate. These processes are heavily influenced by the physicochemical properties of the surrounding medium.

In aqueous environments, dibutyltin compounds are subject to hydrolysis. Dibutyltin dichloride, a related compound, is expected to dissociate, forming the dibutyltin cation (DBT²⁺). nih.gov This cation is highly reactive and is rapidly converted to various other forms depending on the environmental conditions. nih.gov The primary cause of instability for many organotin compounds is hydrolysis, which leads to the formation of tin oxides. nih.gov In the environment, dibutyltin species will exist as or will be quickly converted to dibutyltin oxides, hydroxides, and carbonates. nih.gov This behavior is analogous to other organotins, like tributyltin, which are known to exist predominantly as hydroxides, chlorides, and carbonates in the environment. nih.gov

The speciation of dibutyltin is significantly influenced by the presence of various environmental ions. Chloride ions (Cl⁻) are particularly relevant, as dibutyltin chloride is a common industrial precursor and intermediate. nih.govmdpi.com The interaction with chloride can affect the compound's solubility and stability. Furthermore, the degree of adsorption of related organotin compounds onto particulate matter is dependent on the salinity of the water, indicating a strong interaction with dissolved ions like chloride. nih.gov The dibutyltin cation can also interact with other anions present in natural waters, such as hydroxide (B78521) (OH⁻) and carbonate (CO₃²⁻), leading to the formation of the respective hydroxide and carbonate species as mentioned previously. nih.gov

Biodegradation Studies in Aquatic and Terrestrial Environments

Biological degradation is considered the most significant process in the breakdown of organotin compounds in the environment. This degradation typically occurs through a sequential loss of the butyl groups from the tin atom, a process known as dealkylation.

Dibutyltin is a primary degradation product of tributyltin (TBT). In the water column, TBT degrades relatively quickly, with reported half-lives ranging from a few days to several weeks. In contrast, organotins are more persistent in sediments, where half-lives can extend to several years. nih.gov However, substantial degradation does occur in sediments over time.

One study in a model freshwater ecosystem observed a TBT half-life of 32 days in the sediment. In estuarine sediments from a commercial marina, total dibutyltin levels were found to be between 150 and 5,450 µg/kg, with pore-water concentrations ranging from 0.07 to 3.25 µg/l. The presence of significant quantities of dibutyltin and its further breakdown product, monobutyltin (B1198712) (MBT), indicates that degradation is an active process within the sediment layer.

Table 1: Concentration of Butyltin Compounds in Estuarine Sediment and Pore Water

CompoundConcentration in Sediment (µg/kg)Concentration in Pore Water (µg/l)
Tributyltin (TBT)220 - 87500.05 - 2.35
Dibutyltin (DBT)150 - 54500.07 - 3.25
Monobutyltin (MBT)130 - 42500.05 - 0.53

Data sourced from Burton et al., 2005.

Wastewater treatment plants (WWTPs) are important sites for the degradation of many chemical pollutants. Studies using activated sludge from WWTPs have shown that microorganisms are capable of degrading dibutyltin. In lab-scale activated sludge batch reactors, dibutyltin compounds were found to be primarily associated with the suspended solids within 24 hours. nih.gov

The biodegradation proceeds through a sequential dealkylation process, and its efficiency is greatly enhanced when the microbial biomass is acclimatized to the organotin compounds. nih.gov For non-acclimatized sludge, the half-life of dibutyltin was calculated to be 5.1 days. nih.gov In contrast, when the biomass was acclimatized, the half-life for dibutyltin degradation decreased to 3.6 days, demonstrating the potential for microbial adaptation to enhance removal. nih.gov The ability of the activated sludge to degrade these compounds in the absence of other food sources suggests they can be used as a source of carbon and energy by the microorganisms. nih.gov

Table 2: Biodegradation Half-Lives of Dibutyltin (DBT) in Activated Sludge

Biomass ConditionHalf-life (t₁/₂) in days
Non-acclimatized5.1
Acclimatized3.6

Data sourced from Stasinakis et al., 2005. nih.gov

Abiotic Degradation Pathways (e.g., Photodegradation, if applicable)

Besides biodegradation, abiotic processes can also contribute to the breakdown of dibutyltin in the environment, although they are often considered less significant than microbial action. Photodegradation, or the breakdown of molecules by light, is a relevant pathway, particularly in surface waters.

In the atmosphere, vapor-phase dibutyltin compounds are expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 14 hours for dibutyltin dichloride. nih.gov In aquatic systems, the effectiveness of photodegradation is highly dependent on light exposure, making it less significant in deep water or within sediments.

Studies using heterogeneous photocatalysis have demonstrated the potential for rapid degradation. When water contaminated with organotins was treated with a titanium dioxide (TiO₂) catalyst and UV irradiation, the by-products dibutyltin (DBT) and monobutyltin (MBT) were degraded very rapidly. One experiment showed that while UV irradiation alone resulted in only 10% degradation of TBT in 30 minutes, the addition of a TiO₂ catalyst increased the degradation to 99.8%, highlighting the potential of photocatalytic processes under specific conditions.

Environmental Fate and Mobility Studies

The environmental distribution of dibutyltin oxide is governed by its physical and chemical properties and its interactions with different environmental compartments, including soil, water, and air.

Once released into the terrestrial environment, the mobility and bioavailability of dibutyltin oxide are significantly influenced by its adsorption to soil components, primarily organic carbon and clay minerals. Organotin compounds, including dibutyltin, can be involved in various processes such as diffusion, sorption, leaching, and sedimentation. researchgate.net

The adsorption behavior is largely dictated by the compound's partitioning between water and these soil components. For related organotin compounds like tributyltin (TBT), the sediment-water partition coefficient (Kd) has been found to range widely, from 88 to 4909 L/kg, depending on factors like sediment composition, salinity, pH, and temperature. nih.gov The organic carbon-water (B12546825) partition coefficient (Koc), a measure of a substance's tendency to sorb to organic matter, is a key parameter in predicting its environmental fate. nih.gov

Research on general soil components demonstrates that soil clay minerals are crucial in the accumulation and stabilization of organic carbon, which in turn affects the adsorption of organic compounds. uwa.edu.au Soil organic matter can, however, also cover clay surfaces, potentially reducing the availability of mineral fraction adsorption sites. nih.gov The adsorption capacity is influenced by the type of clay mineral, with a general order of allophane > smectite > kaolinite-illite, and is enhanced by the presence of cations like Ca2+ which can act as a bridge. uwa.edu.au The adsorption of metal cations to clay has been shown to be an endothermic process, with increased temperature leading to higher adsorption capacity. nih.gov Studies on sandy clay loam soil have shown that the Freundlich isotherm model can effectively describe the adsorption process, with equilibrium being reached relatively quickly. researchgate.net

The potential for a chemical to volatilize from water is related to its water solubility and vapor pressure. Dibutyltin oxide is described as a white, amorphous powder that is insoluble or very difficult to dissolve in water and organic solvents. bnt-chemicals.comchemicalbook.comusi-chem.comchembk.comwikipedia.org Its low solubility (4.0 mg/L in water at 20°C) and solid state at standard temperatures suggest a low vapor pressure and consequently, a low potential for volatilization from water surfaces. chemicalbook.com This means the compound is more likely to remain in the water column or partition to sediment rather than escape into the atmosphere.

Research on Environmental Impact and Long-Term Effects on Aquatic Organisms

Dibutyltin oxide is recognized as being very toxic to aquatic organisms and has the potential to cause long-term adverse effects in the aquatic environment. chembk.comnih.gov Its impact stems from its toxicity and its persistence, which can lead to bioaccumulation in aquatic food webs. researchgate.net

Research has shown that organotin toxicity to aquatic life is generally dependent on the organotin cation (in this case, the dibutyltin moiety) and largely independent of the associated anion. canada.ca However, there can be exceptions. canada.ca

A life-cycle toxicity test on the sheepshead minnow (Cyprinodon variegatus) exposed to dibutyltin (DBT) revealed significant effects on growth and reproduction. researchgate.net The lowest observable effect concentration (LOEC) was established at 887 µg/L, where the mean length of the fish was significantly reduced. researchgate.net At this concentration, egg viability (fecundity) was also significantly diminished. researchgate.net An important finding from this study was the presence of tributyltin (TBT) as a toxic impurity in the tested DBT. The researchers suggested that the observed biological responses were likely influenced by, if not primarily due to, the TBT impurity, which is known to be significantly more toxic than DBT. researchgate.net Studies on other organotins have shown that TBT can cause chronic effects in sensitive species at concentrations in the range of 0.1-1 µg/g dry weight of sediment. canada.ca

The acute toxicity of dibutyltin oxide has been determined for the red killifish (Oryzias latipes), with a 48-hour median lethal concentration (LC50) of 1000 µg/L (or 1 mg/L). canada.ca The toxicity of organotins can vary significantly between species. For instance, tributyltin has been shown to induce "imposex" — the development of male sexual characteristics in female marine gastropods — at concentrations as low as 0.001 µg/L. canada.ca Furthermore, butyltin compounds have been detected in the tissues of estuarine catfish, indicating that they persist and bioaccumulate in the environment. researchgate.net

Conclusion and Future Research Directions

Summary of Major Academic Contributions of Dibutyltin (B87310) Oxide Research

Dibutyltin oxide has been the subject of extensive academic research, primarily focusing on its catalytic activity and its role as a synthetic intermediate. A major area of contribution has been in the field of organic synthesis, where DBTO is a highly effective and versatile catalyst. bnt-chemicals.com It is particularly renowned for its ability to direct regioselective acylation, alkylation, and sulfonation reactions of diols, polyols, and carbohydrates. lookchem.comwikipedia.org This selectivity is achieved through the formation of stannylene acetal (B89532) intermediates, which activates specific hydroxyl groups for reaction. mdpi.com

Key academic contributions include:

Catalysis in Organic Synthesis : Research has demonstrated DBTO's efficacy in catalyzing esterification and transesterification reactions, which is fundamental in producing plasticizers, lubricant esters, and surfactants. bnt-chemicals.comreaxis.com It is also instrumental in silanol (B1196071) condensation reactions. bnt-chemicals.com

Regioselective Modifications : A significant body of work has focused on the DBTO-mediated regioselective functionalization of carbohydrates. mdpi.com This allows for the precise modification of complex molecules, a crucial step in the synthesis of rare saccharides and glycomimetics. mdpi.com Early methods used stoichiometric amounts of DBTO, but later research developed protocols using only catalytic amounts. mdpi.com

Polymer Chemistry : DBTO serves as a standard catalyst for crosslinking in cathodic electrodeposition, a vital process for applying corrosion-resistant primers in the automotive industry. bnt-chemicals.combusinessresearchinsights.com It is also used as a catalyst in the production of polyurethanes, silicones, and various polyester (B1180765) and alkyd resins for coatings and composite materials. bnt-chemicals.comreaxis.comvestachem.com

Intermediate for Organotin Compounds : DBTO is an essential precursor for synthesizing other organotin compounds, such as dibutyltin dilaurate, which are also widely used as catalysts and stabilizers. bnt-chemicals.comgoogle.com

PVC Stabilization : It functions as a heat stabilizer in polyvinyl chloride (PVC), enhancing the material's durability and thermal stability. bnt-chemicals.comchemicalbull.com

The table below summarizes some of the key catalytic applications of dibutyltin oxide documented in academic research.

Application AreaReaction TypeSubstratesSignificance
Organic Synthesis Regioselective SulfonylationCarbohydrates, GlycolsEnables precise functionalization of complex molecules with minimal catalyst loading. mdpi.comresearchgate.netorganic-chemistry.org
Organic Synthesis Regioselective Alkylation/AcylationDiols, PolyolsProvides a method for selective protection and modification of hydroxyl groups. lookchem.comwikipedia.orgacs.org
Polymer Chemistry Esterification/TransesterificationFatty acids, AlcoholsKey process for producing alkyd resins, powder coatings, plasticizers, and polyesters. bnt-chemicals.comreaxis.comresearchgate.net
Coatings Crosslinking CatalystCathodic ElectrocoatingsStandard catalyst for applying protective primers on automotive bodies and other components. bnt-chemicals.combusinessresearchinsights.com
Polymer Chemistry Curing CatalystSilicones, PolyurethanesFacilitates the hardening of polymers used in sealants, adhesives, and foams. bnt-chemicals.comwikipedia.org

Emerging Research Opportunities and Challenges

Despite its established applications, the field of dibutyltin oxide research is dynamic, with numerous opportunities for innovation and deeper understanding. However, these opportunities are accompanied by significant challenges, particularly concerning environmental impact.

A primary research thrust is the development of more efficient, selective, and sustainable catalytic systems based on DBTO. While catalytic protocols have successfully reduced the required amount of tin, research continues to push the boundaries. mdpi.com Studies have shown that catalyst loading for certain reactions can be as low as 0.05–0.005 mol%. researchgate.net

Opportunities :

Designing highly active catalysts that operate under milder, solvent-free conditions aligns with the principles of green chemistry. mdpi.comacs.org

Developing specialized liquid-grade versions of DBTO, formulated with plasticizers or silanes, can enhance performance in specific applications like silicone condensation reactions. reaxis.com

Investigating the synergy between DBTO and co-catalysts or different ligands could unlock new reactivity and selectivity. organic-chemistry.org

Challenges :

Improving catalyst recyclability to minimize tin residues in products and waste streams remains a significant hurdle.

A deeper mechanistic understanding is needed to rationally design catalysts with enhanced performance for specific transformations. researcher.life

The unique properties of DBTO suggest its potential utility in a new generation of advanced materials. While its role in coatings and polymers is well-established, its application in emerging high-tech fields is an exciting frontier. issuu.com

Opportunities :

High-purity grades of DBTO could find use in the electronics and photovoltaics industries, potentially as components in advanced material formulations. issuu.com

Its catalytic properties could be harnessed in the synthesis of specialized polymers and composites for demanding applications, such as glass fiber-reinforced plastics and carbon fibers. bnt-chemicals.com

Research into its use in the synthesis of novel pharmaceutical compounds and antitumor agents is an ongoing area of interest. lookchem.comresearcher.life

Challenges :

Identifying and optimizing the performance of DBTO in these niche applications requires significant interdisciplinary research and development. issuu.com

Overcoming potential compatibility or stability issues when integrating DBTO into complex material systems.

The most significant challenge associated with dibutyltin oxide and other organotin compounds is their environmental impact. Dibutyltin compounds are known to be persistent in the environment, accumulating in sediments and exhibiting toxicity toward aquatic organisms, where they can act as endocrine disruptors. chemicalbull.comcdc.gov

Opportunities :

Conducting comprehensive studies on the biodegradation and transformation pathways of DBTO in various environmental compartments (water, soil, sediment) to better predict its long-term fate. cdc.govacs.org

Developing effective remediation technologies to remove or neutralize organotin contaminants from affected sites.

Exploring and promoting safer, bio-based alternatives that can replicate the functionality of DBTO without its adverse environmental effects. issuu.com

Challenges :

The high persistence of dibutyltin compounds in sediment makes remediation difficult and costly. chemicalbull.comwho.int

Strict global regulations on organotin usage necessitate continuous monitoring and the development of analytical methods for detecting low concentrations in the environment. solubilityofthings.com

Balancing the industrial demand for high-performance tin catalysts with the urgent need for environmental protection. chemicalbull.com

Computational chemistry offers powerful tools to accelerate research and overcome some of the challenges associated with DBTO. Kinetic modeling and quantum chemical calculations can provide profound insights into reaction mechanisms and catalyst behavior. acs.org

Opportunities :

Utilizing Density Functional Theory (DFT) and other modeling techniques to elucidate complex reaction mechanisms, such as the transesterification in vitrimer systems, and to identify key transition states. researcher.liferesearchgate.net

Computationally pre-screening new ligand structures or catalyst modifications to predict their potential for improved activity and selectivity, thereby guiding experimental efforts. acs.orgresearcher.life

Developing accurate kinetic models for DBTO-catalyzed reactions to optimize industrial processes, improve yields, and design more efficient reactors. acs.org

Challenges :

Ensuring the accuracy of computational models, which requires careful benchmarking against experimental data.

Modeling the complex, often polymeric or aggregated, nature of dibutyltin oxide in solution and in the solid state presents a significant computational challenge. wikipedia.org

The table below outlines the key challenges and corresponding future research directions for dibutyltin oxide.

Challenge AreaKey ChallengesFuture Research Directions
Catalyst Performance Catalyst loading, recyclability, and waste generation.Design of ultra-low loading and recyclable catalysts; exploration of solvent-free reaction conditions. researchgate.netacs.org
Environmental Impact Persistence in sediment, aquatic toxicity, endocrine disruption.Study of biodegradation pathways; development of remediation techniques; research into benign alternatives. chemicalbull.comcdc.gov
Material Innovation Identifying new high-value applications.Exploration of roles in electronics, photovoltaics, and advanced composites; synthesis of bioactive compounds. bnt-chemicals.comissuu.com
Mechanistic Understanding Complex reaction pathways and catalyst states.Advanced computational modeling (DFT, kinetic studies) to elucidate mechanisms and guide catalyst design. researcher.lifeacs.org

Outlook for Sustainable Chemistry through Dibutyltin Oxide Applications

The future of dibutyltin oxide in the context of sustainable chemistry is multifaceted. On one hand, its high catalytic efficiency contributes to greener chemical processes by enabling reactions with high atom economy, reducing reaction times, and allowing for lower energy consumption, particularly in solvent-free systems. mdpi.comacs.org Its role in synthesizing dimethyl carbonate (DMC) directly from CO2 and methanol (B129727) is a notable example of its potential to contribute to carbon capture and utilization technologies. researchgate.net

On the other hand, the toxicity and environmental persistence of organotin compounds represent a major sustainability issue. chemicalbull.com Therefore, the long-term viability of DBTO applications will hinge on the chemical community's ability to address these environmental concerns.

The path forward requires a multi-pronged approach:

Greener Synthesis : Investing in the development of more sustainable manufacturing processes for DBTO itself, minimizing waste and hazardous intermediates. google.comissuu.com

Closed-Loop Systems : Designing processes where the DBTO catalyst can be efficiently recovered and reused, preventing its release into the environment.

Benign by Design : Focusing research on creating safer, equally effective, and economically viable alternatives, potentially from renewable feedstocks. issuu.com

Lifecycle Management : Implementing comprehensive strategies for managing the entire lifecycle of DBTO-containing products, from production to end-of-life disposal and recycling.

Ultimately, while dibutyltin oxide will likely remain an important industrial chemical in the near term due to its exceptional performance, its long-term future will be defined by the successful integration of green chemistry principles to mitigate its environmental footprint. The ongoing research and innovation in this area will be critical to harnessing the benefits of this versatile compound while safeguarding environmental health.

Q & A

Q. What are the optimal synthetic pathways for producing stannane, butylhydroxyoxo- with high purity?

Stannane, butylhydroxyoxo- (CAS 2273-43-0) is typically synthesized via controlled hydrolysis of monobutyltin halides (e.g., butyltin chloride). Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of butyltin chloride to water in an inert solvent (e.g., toluene) to minimize side reactions like polymerization .
  • Temperature Control : Maintain temperatures below 50°C to prevent thermal decomposition into tin oxides and hydrogen gas .
  • Purification : Vacuum distillation or recrystallization from ethanol yields >98% purity, confirmed by elemental analysis (Sn:O:C ratio) and FTIR .

Q. Which spectroscopic techniques are most effective for characterizing stannane, butylhydroxyoxo-?

  • FTIR : Identifies Sn-O (600–650 cm⁻¹) and Sn-OH (3200–3600 cm⁻¹) bonds. For precision, use high-resolution FTIR (e.g., Bruker 120 HR) with a monoisotopic sample (e.g., ¹¹⁶Sn) to avoid isotopic splitting .
  • NMR : ¹¹⁹Sn NMR detects tin environments; δ ~200–300 ppm indicates Sn(IV) coordination .
  • XRD : Confirms crystalline structure (e.g., monoclinic symmetry) and quantifies impurities like residual tin oxides .

Advanced Research Questions

Q. How does stannane, butylhydroxyoxo- act as a catalyst in polyester synthesis, and what factors influence its activity?

Stannane, butylhydroxyoxo- is a Lewis acid catalyst that accelerates esterification by coordinating to carbonyl oxygen. Key factors:

  • Acidity : Surface hydroxyl groups (Sn-OH) enhance proton donation. Measure via NH₃-TPD (temperature-programmed desorption) .
  • Thermal Stability : Degrades above 350°C, limiting its use in high-temperature polymerization. Thermogravimetric analysis (TGA) under nitrogen is recommended to assess stability .
  • Solvent Effects : Activity decreases in polar solvents (e.g., DMF) due to competitive coordination. Use non-polar solvents like xylene for optimal catalytic turnover .

Q. How can conflicting data on the thermal decomposition of stannane, butylhydroxyoxo- be resolved?

Discrepancies in decomposition pathways (e.g., SnO vs. SnO₂ formation) arise from:

  • Atmospheric Variability : Inert atmospheres (N₂/Ar) favor Sn metal and H₂, while trace O₂ promotes oxide formation. Replicate studies using controlled glovebox conditions .
  • Impurity Effects : Residual halides (e.g., Cl⁻) accelerate decomposition. Pre-purify samples via ion chromatography .
  • Kinetic Analysis : Apply Arrhenius modeling to differentiate between competing pathways (activation energy ~120 kJ/mol for SnO₂ formation) .

Q. What are the best practices for handling stannane, butylhydroxyoxo- given its toxicity profile?

  • Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, respirators) due to its 6.1E/6.3A hazard classification (toxic if inhaled, skin contact) .
  • Waste Disposal : Neutralize with 10% NaOH to convert residual tin compounds into insoluble Sn(OH)₄, followed by landfill disposal per EPA guidelines .
  • Storage : Store in airtight containers under nitrogen to prevent hydrolysis. Monitor for discoloration (yellowing indicates degradation) .

Methodological Guidelines for Data Collection

Q. How to design experiments to study the Sn-H bond reactivity in stannane derivatives?

  • Model Reactions : Use controlled protonolysis with HCl in dichloromethane. Monitor H₂ evolution via gas chromatography .
  • Isotopic Labeling : Replace H₂O with D₂O in hydrolysis to track hydrogen sources via mass spectrometry .
  • Computational Support : Density functional theory (DFT) calculates bond dissociation energies (Sn-H: ~250 kJ/mol) to predict reactivity .

Q. What statistical methods are appropriate for analyzing catalytic efficiency data?

  • Turnover Frequency (TOF) : Calculate using the formula:
    TOF=Moles of productMoles of catalyst×Time (h)\text{TOF} = \frac{\text{Moles of product}}{\text{Moles of catalyst} \times \text{Time (h)}}

  • Error Analysis : Apply ANOVA to compare activity across solvent systems or temperatures .

  • Sensitivity Testing : Use Monte Carlo simulations to assess the impact of impurity levels (±5%) on catalytic yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.